molecular formula C23H18BrN3O3 B2626731 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 849917-02-8

2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2626731
CAS No.: 849917-02-8
M. Wt: 464.319
InChI Key: NZLIGIGXHJSYLL-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Introduction of the bromophenoxy group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the benzyloxy group: This could be done via an etherification reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: In the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Interact with receptors: Modulate receptor activity by binding to receptor sites.

    Disrupt pathways: Interfere with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(2-chlorophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
  • 2-(2-Amino-5-(2-fluorophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Uniqueness

The presence of the bromophenoxy group might confer unique binding properties or reactivity compared to its chloro or fluoro analogs, potentially leading to different biological activities or chemical behaviors.

Properties

IUPAC Name

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c24-18-8-4-5-9-20(18)30-21-13-26-23(25)27-22(21)17-11-10-16(12-19(17)28)29-14-15-6-2-1-3-7-15/h1-13,28H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLIGIGXHJSYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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